molecular formula C21H18N2O5S B280809 ETHYL 2-METHYL-5-(QUINOLINE-8-SULFONAMIDO)-1-BENZOFURAN-3-CARBOXYLATE

ETHYL 2-METHYL-5-(QUINOLINE-8-SULFONAMIDO)-1-BENZOFURAN-3-CARBOXYLATE

Cat. No.: B280809
M. Wt: 410.4 g/mol
InChI Key: CYGNJOOPGOIFNU-UHFFFAOYSA-N
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Description

ETHYL 2-METHYL-5-(QUINOLINE-8-SULFONAMIDO)-1-BENZOFURAN-3-CARBOXYLATE is a complex organic compound with a molecular formula of C21H18N2O5S This compound is known for its unique structure, which includes a benzofuran ring, a quinoline moiety, and a sulfonamide group

Preparation Methods

The synthesis of ETHYL 2-METHYL-5-(QUINOLINE-8-SULFONAMIDO)-1-BENZOFURAN-3-CARBOXYLATE typically involves multiple steps, starting with the preparation of the benzofuran core. One common method involves the cyclization of a suitable precursor under acidic or basic conditions to form the benzofuran ring. The quinoline moiety is then introduced through a series of substitution reactions, often using quinoline derivatives as starting materials. The sulfonamide group is added via sulfonylation reactions, typically using sulfonyl chlorides in the presence of a base. Industrial production methods may involve optimization of these steps to improve yield and purity, often using automated synthesis equipment and high-throughput screening techniques .

Chemical Reactions Analysis

ETHYL 2-METHYL-5-(QUINOLINE-8-SULFONAMIDO)-1-BENZOFURAN-3-CARBOXYLATE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of quinoline N-oxides and other oxidized derivatives.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the reduction of the quinoline moiety or the sulfonamide group.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the quinoline and benzofuran rings, using reagents like halides or organometallic compounds.

    Hydrolysis: The ester group in the compound can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.

Scientific Research Applications

ETHYL 2-METHYL-5-(QUINOLINE-8-SULFONAMIDO)-1-BENZOFURAN-3-CARBOXYLATE has several scientific research applications:

Mechanism of Action

The mechanism of action of ETHYL 2-METHYL-5-(QUINOLINE-8-SULFONAMIDO)-1-BENZOFURAN-3-CARBOXYLATE involves its interaction with specific molecular targets, such as enzymes and receptors. The quinoline moiety can intercalate with DNA, inhibiting replication and transcription processes. The sulfonamide group can inhibit the activity of certain enzymes by mimicking the natural substrate, leading to competitive inhibition. These interactions disrupt critical biological pathways, resulting in the compound’s therapeutic effects .

Comparison with Similar Compounds

ETHYL 2-METHYL-5-(QUINOLINE-8-SULFONAMIDO)-1-BENZOFURAN-3-CARBOXYLATE can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its combination of these three functional groups, which confer a distinct set of chemical and biological properties.

Properties

Molecular Formula

C21H18N2O5S

Molecular Weight

410.4 g/mol

IUPAC Name

ethyl 2-methyl-5-(quinolin-8-ylsulfonylamino)-1-benzofuran-3-carboxylate

InChI

InChI=1S/C21H18N2O5S/c1-3-27-21(24)19-13(2)28-17-10-9-15(12-16(17)19)23-29(25,26)18-8-4-6-14-7-5-11-22-20(14)18/h4-12,23H,3H2,1-2H3

InChI Key

CYGNJOOPGOIFNU-UHFFFAOYSA-N

SMILES

CCOC(=O)C1=C(OC2=C1C=C(C=C2)NS(=O)(=O)C3=CC=CC4=C3N=CC=C4)C

Canonical SMILES

CCOC(=O)C1=C(OC2=C1C=C(C=C2)NS(=O)(=O)C3=CC=CC4=C3N=CC=C4)C

Origin of Product

United States

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